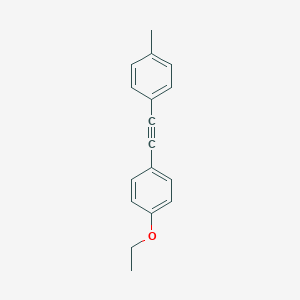

1-Ethoxy-4-(p-tolylethynyl)benzene

Descripción

Broader Context of Arylethynyl Compounds in Contemporary Chemical Research

Arylethynyl compounds, a class to which 1-Ethoxy-4-(p-tolylethynyl)benzene belongs, are a cornerstone of modern chemical research. Their rigid, linear structure and conjugated π-electron systems impart unique optical and electronic properties. acs.org This has led to their extensive investigation and use as fundamental building blocks in materials science, particularly for the development of advanced functional materials. acs.org

These conjugated molecules have garnered significant attention for their applications in optoelectronic devices. acs.org For instance, oligomeric phenylene ethynylenes (OPEs), which are extended versions of arylethynyl structures, are explored for their photophysical properties, including fluorescence. unm.edu The ability to tune these properties by adding different functional groups to the phenylene rings makes them highly versatile. unm.edu Furthermore, arylethynyl reactive groups are integral to the creation of high-temperature polymers, where understanding their thermal curing mechanisms is crucial for engineering applications. rsc.org

In the realm of organic synthesis, arylethynyl compounds serve as versatile intermediates for constructing more complex molecular architectures, including natural products and pharmaceuticals. acs.orgorganic-chemistry.org The development of efficient synthetic methods, such as one-pot tandem Sonogashira coupling reactions, has streamlined the production of both symmetrical and unsymmetrical diarylalkynes, making these valuable structures more accessible for a wide range of applications. acs.orgorganic-chemistry.org Research also extends into creating novel arylethynyl derivatives with specific functionalities, such as 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, which exhibit interesting photophysical and biological properties. mdpi.com

Significance of Alkynyl Ethers in Organic Synthesis and Materials Science

Alkynyl ethers, also known as ynol ethers, are a class of organic compounds characterized by an alkoxy group attached directly to an alkyne. nih.gov These electron-rich functional groups hold significant potential in organic synthesis for the formation of carbon-carbon bonds. nih.gov Their utility has been demonstrated in various transformations, making them valuable building blocks for more complex molecules. nih.gov

Despite their potential, alkynyl ethers have been investigated less extensively than their nitrogen-containing counterparts, ynamides, partly due to a limited number of available synthetic methods. nih.gov However, efficient procedures have been developed, such as a two-step sequence starting from α-diazoketones and alcohols, to create a diverse range of 1-alkynyl ethers. nih.gov These compounds serve as precursors in reactions like the synthesis of highly functionalized thioynol ethers. organic-chemistry.org

A noteworthy aspect of alkynyl ether chemistry is their participation in sigmatropic rearrangements. nih.gov For example, allyl alkynyl ethers can undergo a -sigmatropic rearrangement at low temperatures to form γ,δ-unsaturated carboxylic acid derivatives, while benzyl (B1604629) alkynyl ethers can rearrange to form indanones upon heating. nih.gov In materials science, the incorporation of the alkynyl ether moiety into larger structures can influence the electronic and physical properties of the resulting material. The ethoxy group in this compound, for example, makes it a versatile building block for constructing various functionalized aromatic compounds.

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its structural analogs, often categorized as tolane derivatives, is primarily focused on their applications in materials science. tandfonline.com The inherent properties arising from its conjugated diphenylacetylene (B1204595) core make it a candidate for use in organic electronics.

A significant area of investigation is its use in organic light-emitting diodes (OLEDs). Studies have suggested that incorporating this compound into polymer matrices can enhance the performance of OLED devices by facilitating charge transport while maintaining luminescence efficiency. Furthermore, its structure allows it to be used in polymer chemistry to create new materials with desirable characteristics like enhanced thermal stability.

The compound is also recognized for its potential as a liquid crystal. tcichemicals.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, capable of flowing like a liquid while maintaining long-range orientational order. wikipedia.orgdoitpoms.ac.uk Tolane derivatives, in particular, have been synthesized and studied for their liquid crystalline behavior, with some exhibiting a nematic phase—one of the most common liquid crystal phases. tandfonline.comwikipedia.org The design of such molecules often involves creating a "push-pull" system, where electron-donating and electron-accepting groups are placed at opposite ends of the conjugated system to tailor their photophysical and liquid crystalline properties. tandfonline.com

As a versatile building block in organic synthesis, this compound can be utilized in further chemical transformations. Its ethynyl (B1212043) group can participate in reactions such as hydration to form ketones or serve as a substrate in alkynylation reactions, which are important for the synthesis of pharmaceuticals and agrochemicals. wikipedia.org

Table 2: Comparison of this compound with a Related Structure

| Compound | Structural Difference | Key Research Focus |

|---|---|---|

| This compound | Features an ethoxy group. | OLED materials, polymer chemistry, liquid crystals. tcichemicals.com |

| 1-Fluoro-4-(p-tolylethynyl)benzene | Replaces the ethoxy group with a fluorine atom. | Crystallography and study of intermolecular interactions (C–H···F hydrogen bonds). |

Data sourced from reference .

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound relies on the efficient preparation of its key precursors: an ethoxy-substituted aryl halide and an ethynyl-substituted benzene (B151609).

1 Routes to Ethynyl-Substituted Benzene Intermediates from Substituted Benzaldehydes (e.g., Corey-Fuchs Approach)

The Corey-Fuchs reaction is a reliable two-step method for converting aldehydes into terminal alkynes, making it a valuable tool for synthesizing precursors like p-tolylacetylene from p-tolualdehyde. wikipedia.orgnih.gov

The first step involves the reaction of the aldehyde with a phosphine-dibromomethylene ylide, which is generated in situ from triphenylphosphine (B44618) and carbon tetrabromide. This step produces a 1,1-dibromoolefin. wikipedia.orgbeilstein-journals.org The second step involves treating the dibromoolefin with a strong base, such as n-butyllithium, which results in a Fritsch-Buttenberg-Wiechell rearrangement to form the terminal alkyne. wikipedia.org

An improved method for the Corey-Fuchs approach has been developed, which may be more suitable for larger-scale synthesis. researchgate.netacs.org This modified procedure utilizes P(OCH₃)₃/CBr₄ in toluene (B28343) for the synthesis of the dibromo-methylene intermediate. researchgate.netacs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-3-18-17-12-10-16(11-13-17)9-8-15-6-4-14(2)5-7-15/h4-7,10-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURDZFYGFXPFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360937 | |

| Record name | 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116903-46-9 | |

| Record name | 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116903-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-ethoxy-4-[2-(4-methylphenyl)ethynyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethoxy 4 P Tolylethynyl Benzene and Analogs

2 Strategies for Ether Formation

The ethoxy group on the benzene (B151609) ring is typically introduced via a Williamson ether synthesis. youtube.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. pbworks.comresearchgate.net In the case of 1-ethoxy-4-iodobenzene, the synthesis would start with 4-iodophenol. The phenolic proton is removed by a base, such as sodium hydroxide (B78521) or sodium hydride, to generate the more nucleophilic phenoxide anion. youtube.compbworks.com This anion then reacts with an ethylating agent, like ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the ether linkage. youtube.compbworks.com

The choice of solvent is important, with polar aprotic solvents like THF or DMSO often being used when strong bases like NaH are employed. masterorganicchemistry.com If the alkoxide is used with its parent alcohol (e.g., sodium ethoxide in ethanol), this can also be an effective solvent system. masterorganicchemistry.com

Optimization of Reaction Conditions and Scalability Considerations

Optimizing the reaction conditions for the Sonogashira coupling is crucial for maximizing yield and purity, especially for large-scale production. Factors such as the choice of catalyst, co-catalyst, base, solvent, and temperature can all be fine-tuned. researchgate.netresearchgate.net For instance, using electron-rich and sterically bulky phosphine (B1218219) ligands on the palladium catalyst can enhance the rate of oxidative addition and promote the dissociation of the active catalyst, leading to more efficient coupling. libretexts.org

Copper-free Sonogashira protocols have also gained attention as they can be more environmentally friendly. researchgate.net These systems often require different ligands and reaction conditions to facilitate the catalytic cycle without the copper co-catalyst. libretexts.org

For scalability, moving from homogeneous to heterogeneous catalysts, such as palladium nanoparticles supported on materials like aluminum hydroxide, can offer advantages in terms of catalyst recovery and reuse. researchgate.netnih.gov Studies have demonstrated the successful scaling of Sonogashira reactions to multigram and even kilogram scales by carefully controlling reaction parameters and employing flow chemistry techniques. acs.orgrsc.org

Spectroscopic Characterization and Structural Elucidation of 1 Ethoxy 4 P Tolylethynyl Benzene

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 1-Ethoxy-4-(p-tolylethynyl)benzene. Through one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved. While a fully assigned spectrum for the ethoxy compound is not available in the cited literature, detailed data for the closely related analog, 1-methoxy-4-(p-tolylethynyl)benzene, provides a reliable basis for analysis. rsc.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethoxy group, the tolyl methyl group, and the two para-substituted benzene (B151609) rings. The aromatic region will feature two pairs of doublets, characteristic of para-substitution. The ethoxy group introduces a downfield quartet for the methylene (-OCH₂-) protons and an upfield triplet for the methyl (-CH₃) protons.

Based on the analysis of the analogous methoxy compound, the following table details the predicted chemical shifts (δ) for this compound. rsc.org

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-2, H-6) | ~7.46 | Doublet | ~8.7 |

| Aromatic (H-2', H-6') | ~7.41 | Doublet | ~8.2 |

| Aromatic (H-3', H-5') | ~7.14 | Doublet | ~7.8 |

| Aromatic (H-3, H-5) | ~6.87 | Doublet | ~9.2 |

| Ethoxy (-OCH₂-) | ~4.05 | Quartet | ~7.0 |

| Tolyl (-CH₃) | ~2.36 | Singlet | N/A |

| Ethoxy (-CH₃) | ~1.42 | Triplet | ~7.0 |

This is an interactive data table. You can sort and filter the data as needed.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, this includes signals for the aromatic rings, the acetylenic carbons, and the aliphatic carbons of the ethoxy and tolyl groups. The carbon attached to the oxygen atom (C-1) is expected to be the most downfield among the aromatic signals, while the quaternary carbons of the alkyne bond appear in the intermediate region.

The predicted chemical shifts, based on data from its methoxy analog, are presented below. rsc.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Ar-O) | ~158.8 |

| C-1' (Ar-C≡) | ~138.0 |

| C-2, C-6 | ~132.9 |

| C-2', C-6' | ~131.3 |

| C-3', C-5' | ~129.1 |

| C-4' (Ar-CH₃) | ~120.5 |

| C-4 (Ar-C≡) | ~115.5 |

| C-3, C-5 | ~114.5 |

| C≡C (Alkyne) | ~88.6 |

| C≡C (Alkyne) | ~88.2 |

| Ethoxy (-OCH₂-) | ~63.5 |

| Tolyl (-CH₃) | ~21.5 |

| Ethoxy (-CH₃) | ~14.8 |

This is an interactive data table. You can sort and filter the data as needed.

To unambiguously confirm the assignments made in the 1D spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. Key expected correlations include the coupling between the ortho-protons on each aromatic ring (e.g., H-2 with H-3) and, most distinctly, the correlation between the methylene and methyl protons of the ethoxy group.

HSQC: An HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. This would definitively link the proton signals of the ethoxy and tolyl groups to their corresponding carbon signals and confirm the assignments of the protonated aromatic carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the key functional groups present in the molecule. The spectrum is characterized by specific absorption bands corresponding to the vibrational modes of different bonds. The key expected peaks for this compound, based on its known structure and data from similar compounds, are summarized below. rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3030 | C-H Stretch | Aromatic |

| ~2970 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~2215 | C≡C Stretch | Alkyne (Disubstituted) |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1245 | C-O Stretch | Aryl-Alkyl Ether |

| ~830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

This is an interactive data table. You can sort and filter the data as needed.

The presence of a sharp, moderate intensity peak around 2215 cm⁻¹ is a strong indicator of the disubstituted alkyne functionality. The strong band around 1245 cm⁻¹ confirms the aryl-alkyl ether linkage.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, the molecular formula is C₁₇H₁₆O. fishersci.com

The theoretical exact mass (monoisotopic mass) for the neutral molecule [M] is calculated to be 236.120115 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide unequivocal confirmation of the molecular formula, distinguishing it from any other compound with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide exact bond lengths, bond angles, and information about the planarity and intermolecular packing of this compound molecules in a crystal lattice. However, a search of the available scientific literature did not yield a reported crystal structure for this specific compound. Therefore, detailed experimental data on its solid-state molecular geometry is not currently available.

Ultraviolet-Visible Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals, which is, in turn, dictated by the molecule's structure, particularly the extent of its conjugated π-electron system.

For this compound, the presence of two benzene rings connected by an ethynyl (B1212043) bridge creates an extended conjugated system. This delocalization of π-electrons across the molecule significantly lowers the energy required for electronic transitions, shifting the absorption maxima (λmax) to longer wavelengths compared to its non-conjugated precursors.

While specific experimental UV-Vis spectral data for this compound is not extensively reported in publicly available literature, the electronic absorption characteristics can be inferred from data on closely related diarylalkyne compounds. Diarylacetylenes typically exhibit strong absorption bands in the ultraviolet region, generally in the range of 250–400 nm. These absorptions are attributed to π → π* transitions within the conjugated aromatic and acetylenic system. The presence of an electron-donating ethoxy group (-OC2H5) and a weakly electron-donating methyl group (-CH3) on the phenyl rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenylacetylene (B1204595).

The principal electronic transitions observed in molecules like this compound are the high-energy π → π* transitions. The intensity of these absorptions, represented by the molar absorptivity (ε), is typically high for such conjugated systems.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Parameter | Expected Value | Transition Type |

| λmax | ~280 - 320 nm | π → π* |

Note: The values presented are estimations based on the analysis of structurally similar diarylalkyne compounds and the electronic effects of the substituents.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements (carbon, hydrogen, and in this case, oxygen) in a pure organic compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C17H16O, and its molecular weight is 236.31 g/mol . Based on this, the theoretical elemental composition can be calculated as follows:

Carbon (C): (17 * 12.011 g/mol ) / 236.31 g/mol * 100% = 86.38%

Hydrogen (H): (16 * 1.008 g/mol ) / 236.31 g/mol * 100% = 6.82%

Oxygen (O): (1 * 15.999 g/mol ) / 236.31 g/mol * 100% = 6.77%

Experimental values obtained from elemental analysis of a synthesized and purified sample of this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin of error, which is the standard for confirming the identity of a compound.

Table 2: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 86.38 | Typically within ±0.4% of theoretical |

| Hydrogen | H | 6.82 | Typically within ±0.4% of theoretical |

| Oxygen | O | 6.77 | Typically within ±0.4% of theoretical |

Note: Experimental values are contingent on the analysis of a pure sample.

The congruence between the theoretical and experimentally determined elemental percentages serves as a crucial piece of evidence in the structural elucidation and purity confirmation of this compound.

Reactivity and Chemical Transformations of 1 Ethoxy 4 P Tolylethynyl Benzene

Chemoselective Reactions at the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond is the most reactive site in the molecule for addition reactions. Its electron-rich π-systems are susceptible to attack by electrophiles and can be targeted with high selectivity over the more stable aromatic rings.

While the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is most efficient with terminal alkynes, the internal alkyne of 1-Ethoxy-4-(p-tolylethynyl)benzene can participate in related cycloaddition processes. The reaction involves the "stitching" together of an azide (B81097) and an alkyne. yale.edu This type of reaction is a cornerstone of "click chemistry," a method prized for its reliability and specificity in creating covalent links between molecular building blocks. nih.gov

In a typical CuAAC reaction, a copper(I) catalyst activates the alkyne for a [3+2] cycloaddition with an azide, leading to the formation of a highly stable, 1,4-disubstituted 1,2,3-triazole ring. yale.eduacs.org For an internal alkyne like this compound, this would result in a fully substituted triazole. The reaction mechanism involves multiple reversible steps with copper(I) acetylide complexes. yale.edu The versatility of this reaction allows for its use in a wide array of applications, from medicinal chemistry to materials science and bioconjugation. yale.edunih.gov

The ethynyl group can be fully or partially reduced under various conditions, offering pathways to synthesize the corresponding alkene or alkane derivatives. The choice of catalyst and reaction conditions determines the final product with high selectivity.

Complete Hydrogenation: Catalytic hydrogenation using standard catalysts like palladium on carbon (Pd/C), platinum, or nickel will fully reduce the triple bond to a single bond. researchgate.net This reaction involves the addition of two equivalents of hydrogen gas (H₂) across the alkyne, yielding 1-Ethoxy-4-(p-tolylethyl)benzene. The initial reduction produces an alkene, which is then immediately reduced to the alkane under these conditions. nih.gov

Partial Reduction to (Z)-Alkene (cis): To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline) is specifically designed for this purpose. nih.gov It catalyzes the syn-addition of one equivalent of H₂ across the alkyne, producing the (Z)- or cis-alkene stereoisomer exclusively. researchgate.net

Partial Reduction to (E)-Alkene (trans): A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, selectively produces the (E)- or trans-alkene. researchgate.net The mechanism involves a radical anion intermediate, which preferentially adopts the more stable trans configuration before being protonated. researchgate.netnih.gov

Specialized Methods for Diarylalkynes: More advanced methods have been developed for the stereoselective semi-reduction of diaryl alkynes. An iron pincer complex has been shown to catalyze the E-selective semi-hydrogenation of alkynes. acs.org Another approach utilizes an electroreductive system with an iron catalyst and a cobaltocene (B1669278) redox mediator to perform semi-hydrogenation on internal diaryl alkynes. acs.org Furthermore, a modified Boland protocol using a zinc-copper-silver composite (Zn(Cu/Ag)) can achieve a highly Z-selective semi-reduction. acs.org

Interactive Data Table: Comparison of Reduction Pathways for Diarylalkynes

| Method | Reagents/Catalyst | Product Stereochemistry | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Alkane | Complete reduction of the triple bond. researchgate.netnih.gov |

| Lindlar Reduction | H₂, Lindlar's Catalyst | (Z)-Alkene (cis) | Poisoned catalyst stops reduction at the alkene stage. nih.gov |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | (E)-Alkene (trans) | Proceeds via a trans-vinylic anion intermediate. researchgate.net |

| Iron-Catalyzed Hydrogenation | Iron Pincer Complex | (E)-Alkene (trans) | E-selective semi-hydrogenation. acs.org |

| Electroreductive Fe-Catalysis | (P3P)Fe(II), Cp₂Co mediator | (E/Z)-Alkene mixture | Avoids over-reduction through a redox mediator strategy. acs.org |

| Modified Boland Protocol | Zn(Cu/Ag), TMSCl, H₂O/MeOH | (Z)-Alkene (cis) | High Z-selectivity for conjugated systems. acs.org |

Metal-Mediated Functionalizations

Beyond reduction, the alkyne moiety is a versatile handle for introducing a variety of functional groups through metal-mediated reactions, which form new carbon-carbon or carbon-heteroatom bonds.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the alkyne. Reaction with a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) or 9-BBN, results in a syn-addition of the H-B bond across the triple bond to form a vinylborane (B8500763). libretexts.orglibretexts.orgmasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH) replaces the boron atom with a hydroxyl group, yielding an enol. This enol intermediate rapidly tautomerizes to the more stable ketone. libretexts.orgmasterorganicchemistry.com For an internal, unsymmetrical alkyne like this compound, hydroboration can lead to a mixture of ketone products. libretexts.org

Carbometalation: This class of reactions involves the addition of an organometallic reagent across the alkyne. wikipedia.org

Carboalumination: The zirconium-catalyzed addition of organoaluminum reagents (e.g., trimethylaluminum) proceeds with high syn-stereoselectivity. wikipedia.orgnih.gov The resulting vinylalane can be further functionalized.

Carboboration: Uncatalyzed carboboration can occur with activated alkynes or electrophilic boron reagents, yielding versatile vinylborane products. nih.gov

Directed Carbometalation: The regioselectivity of carbometalation on internal alkynes can be controlled. For instance, a titanacyclopropene intermediate can react with an internal alkyne to form a tetrasubstituted 1,3-diene in a regio- and stereoselective manner. acs.org

Transformations Involving the Ether Linkage

The ethoxy group (-OCH₂CH₃) consists of an aryl ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions.

The most common method for cleaving aryl alkyl ethers is treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orglibretexts.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. libretexts.orgyoutube.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile. For an aryl alkyl ether, the cleavage always occurs at the alkyl-oxygen bond because nucleophilic attack on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.orgyoutube.com Therefore, acidic cleavage of this compound would yield 4-(p-tolylethynyl)phenol and ethyl iodide (or ethyl bromide). Diaryl ethers, in contrast, are resistant to this type of cleavage. libretexts.org In some cases, enzymatic cleavage of ether linkages is also possible using enzymes like peroxygenases. nih.gov

Aromatic Ring Functionalization and Substitution Reactions

Both aromatic rings can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.orglibretexts.org The reactivity and regioselectivity (the position of substitution) are governed by the electronic properties of the existing substituents.

Directing Effects:

The ethoxy group (-OCH₂CH₃) is a strongly activating group due to the lone pairs on the oxygen atom, which donate electron density into the ring via resonance. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org

The p-tolylethynyl group is more complex. The alkyne moiety is electron-withdrawing via induction, which tends to deactivate the ring it is attached to. Therefore, electrophilic attack is more likely to occur on the ethoxy-substituted ring, which is significantly more electron-rich.

Predicted Reactivity: In an electrophilic substitution reaction such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation, substitution is expected to occur predominantly on the ethoxy-substituted benzene (B151609) ring. masterorganicchemistry.comyoutube.com Since the para position is already occupied by the ethynyl group, the incoming electrophile will be directed to the two equivalent ortho positions (adjacent to the ethoxy group).

Under very forcing conditions, such as high-pressure hydrogenation with a powerful catalyst (e.g., Rhodium or Ruthenium), the aromatic rings themselves can be reduced to cyclohexane (B81311) rings, though this requires overcoming their significant aromatic stability.

Polymerization and Oligomerization Behavior

Diarylacetylenes, including this compound, can undergo polymerization through the triple bond to form poly(diarylacetylene)s. These polymers feature a conjugated polyene backbone with bulky aromatic side groups, which can impart interesting thermal and optical properties.

The polymerization is typically achieved using transition metal catalysts, particularly those from Group 5 and 6, such as tantalum pentachloride (TaCl₅) or tungsten hexachloride (WCl₆), often used with a cocatalyst like tetraphenyltin (B1683108) (Ph₄Sn). kpi.uamdpi.com For example, various diphenylacetylene (B1204595) derivatives have been successfully polymerized using a TaCl₅-n-Bu₄Sn system to yield high molecular weight polymers. acs.org These reactions can produce polymers with weight-average molecular weights exceeding 1,000,000 g/mol . kpi.ua The properties of the resulting polymer, such as solubility and thermal stability, are highly dependent on the substituents on the aromatic rings. kpi.uanih.gov The presence of groups like the ethoxy and methyl groups in this compound would be expected to enhance the solubility of the resulting polymer in organic solvents compared to the insoluble poly(diphenylacetylene). kpi.ua

Synthesis of Poly(diarylacetylene)s

The synthesis of poly(diarylacetylene)s is typically achieved through transition metal-catalyzed polymerization. Various catalysts, including those based on rhodium, palladium, and Ziegler-Natta systems, have been shown to be effective in polymerizing substituted acetylenes. capes.gov.br The choice of catalyst is crucial as it influences the polymer's molecular weight, polydispersity, and stereochemistry. scispace.com

Rhodium-based catalysts, in particular, have been extensively used for the polymerization of phenylacetylene (B144264) derivatives due to their high efficiency and tolerance to various functional groups. dntb.gov.ua These catalysts can promote a living polymerization, which allows for precise control over the polymer's molecular weight and the synthesis of well-defined block copolymers. researchgate.net

The polymerization of diarylacetylenes often involves the use of a catalyst system that can activate the carbon-carbon triple bond of the monomer, leading to the formation of a growing polymer chain. The reaction conditions, such as temperature, solvent, and monomer concentration, can significantly impact the outcome of the polymerization.

To illustrate the synthesis of a poly(diarylacetylene), the following table summarizes the polymerization of a representative diarylacetylene monomer using a rhodium-based catalyst system.

Table 1: Polymerization of a Representative Diarylacetylene

| Monomer | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |

| 4-Ethynyl-N,N-diphenylaniline | [Rh(nbd)Cl]₂ / Et₃N | Toluene (B28343) | 30 | 24 | 95 | 150,000 | 1.8 |

This table presents representative data for a diarylacetylene polymerization and is intended for illustrative purposes.

The data in Table 1 showcases a typical outcome for the rhodium-catalyzed polymerization of a diarylacetylene, resulting in a high molecular weight polymer with a relatively narrow polydispersity index (PDI). The high yield indicates the efficiency of the chosen catalyst system under the specified conditions.

Investigation of Polymerization Mechanisms

The mechanism of transition metal-catalyzed polymerization of diarylacetylenes is a subject of ongoing research. For rhodium-catalyzed polymerizations, a generally accepted mechanism involves the coordination of the alkyne monomer to the rhodium center, followed by an insertion step where the monomer unit is added to the growing polymer chain. acs.org This process, often referred to as a coordination-insertion mechanism, repeats to build the polymer backbone.

The stereochemistry of the resulting polymer, which can exist as cis or trans isomers, is determined by the specific catalyst and reaction conditions used. Rhodium catalysts often lead to the formation of polymers with a high cis-transoidal structure. rsc.org

While the direct investigation of the polymerization mechanism for this compound is not documented, insights can be drawn from studies on similar molecules. The electronic nature of the substituents on the phenyl rings can influence the reactivity of the monomer and the properties of the resulting polymer. Electron-donating groups, such as the ethoxy and tolyl groups in this compound, are known to affect the electron density of the alkyne bond, which in turn can impact the interaction with the metal catalyst. u-fukui.ac.jp

Photo-CuAAC Polymerization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient click chemistry reaction. When initiated by light, it is referred to as photo-CuAAC. This method is a powerful tool for polymer synthesis, particularly for creating crosslinked networks. tandfonline.com The mechanism typically involves the photoreduction of a Cu(II) species to the catalytically active Cu(I) species, which then catalyzes the cycloaddition reaction between an azide and an alkyne. tandfonline.com

It is important to note that photo-CuAAC is a step-growth polymerization process that requires both azide and alkyne functional groups to form a polymer. This is fundamentally different from the chain-growth polymerization of a monomer like this compound, which proceeds through the reaction of its acetylene (B1199291) functionality. There is currently no available research in the public domain that investigates the polymerization of this compound or similar diarylacetylenes via a photo-CuAAC mechanism, as this monomer lacks the necessary azide group for such a reaction.

Theoretical and Computational Investigations of 1 Ethoxy 4 P Tolylethynyl Benzene

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its electronic structure and preferred three-dimensional arrangement (conformation). These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties, including optimized geometry, vibrational frequencies, and electronic energies.

For diphenylacetylene (B1204595) derivatives, DFT calculations are instrumental in understanding how substituent groups, such as the ethoxy and p-tolyl groups in 1-Ethoxy-4-(p-tolylethynyl)benzene, influence the geometry and electronic properties of the core tolane structure. Studies on related twisted diphenylacetylenes have shown that DFT can accurately establish conformational flexibility and the persistence of specific conformations. researchgate.net

A typical DFT study on a molecule like this compound would involve geometry optimization to find the lowest energy conformation. The following table presents hypothetical optimized geometric parameters that could be obtained from such a calculation, based on known bond lengths and angles of similar structures.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Value (Angstroms/Degrees) |

| C≡C bond length | 1.21 Å |

| Phenyl-C≡C bond length | 1.43 Å |

| C-O bond length (ethoxy) | 1.37 Å |

| C-C bond length (phenyl) | ~1.40 Å |

| Dihedral angle (phenyl rings) | 0-30° |

Note: This data is illustrative and not from a direct calculation on this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and electronic properties.

In diphenylacetylene derivatives, the HOMO and LUMO are typically delocalized π-orbitals extending across the conjugated system of the two phenyl rings and the acetylene (B1199291) linker. The energies of these orbitals, and thus the HOMO-LUMO gap, can be tuned by the introduction of electron-donating (like the ethoxy group) and electron-accepting groups. researchgate.net Time-Dependent DFT (TD-DFT) is often employed to predict the electronic absorption spectra based on the calculated molecular orbitals. ias.ac.inunict.itarxiv.org

Table 2: Representative Frontier Molecular Orbital Energies for a Diphenylacetylene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These values are representative for a generic diphenylacetylene derivative and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a molecule like this compound, which has a rod-like shape characteristic of liquid crystal mesogens, MD simulations are invaluable for exploring its conformational space and predicting its collective behavior in condensed phases. mdpi.comgefenol.es Atomistic simulations can provide insights into the formation of liquid-crystalline phases and help to understand the arrangement of molecules in these phases. mdpi.com

MD simulations can be used to predict key properties of liquid crystalline materials, such as:

Nematic-isotropic transition temperatures: By simulating the system at different temperatures, the transition from an ordered nematic phase to a disordered isotropic phase can be observed. digitellinc.comcore.ac.ukresearchgate.net

Order parameters: These simulations can quantify the degree of orientational order within the liquid crystal phase.

Diffusion coefficients: The mobility of individual molecules within the bulk material can be calculated. researchgate.net

Both fully atomistic and coarse-grained models can be used in MD simulations of liquid crystals. mdpi.comnih.gov Coarse-grained models, which group several atoms into a single interaction site, allow for the simulation of larger systems over longer timescales, which is often necessary to observe phase transitions. mdpi.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activities (QSAR).

Predictive Modeling for Material Properties

For materials science applications, QSPR can be a powerful tool for designing new molecules with desired properties. In the context of liquid crystals, QSPR models can be developed to predict properties like the nematic-isotropic transition temperature (TNI) based on molecular descriptors. researchgate.net These descriptors can be derived from the molecular structure and can include constitutional, topological, and quantum-chemical parameters.

A hypothetical QSPR study on a series of diphenylacetylene-based liquid crystals might yield a regression equation of the following form:

TNI = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where the descriptors could represent aspects like molecular length, polarizability, or dipole moment. Such models can guide the synthesis of new compounds with optimized transition temperatures for specific applications.

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking for MAO-B Inhibitors)

While there is no direct evidence in the searched literature of this compound being investigated as a Monoamine Oxidase B (MAO-B) inhibitor, molecular docking is a computational technique that could be used to predict its potential binding affinity to this enzyme. MAO-B is a well-established target for drugs used in the treatment of Parkinson's disease. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The strength of the interaction is typically estimated by a scoring function, which provides a value for the binding energy.

A hypothetical docking study of this compound with the active site of MAO-B would involve:

Obtaining the 3D crystal structure of MAO-B.

Generating a 3D conformation of this compound.

Using a docking program (e.g., AutoDock) to place the ligand into the binding site of the enzyme in various orientations and conformations.

Calculating the binding energy for each pose to identify the most likely binding mode.

The results of such a study could be presented in a table like the one below, comparing the hypothetical binding affinity of the target compound to known MAO-B inhibitors.

Table 3: Hypothetical Molecular Docking Results for MAO-B Inhibition

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Tyr435, Ile199, Phe343 |

| Safinamide (known inhibitor) | -9.2 | Tyr435, Gln206, Cys172 |

| Selegiline (known inhibitor) | -9.0 | Tyr398, Tyr435, Ile199 |

Note: This data is purely hypothetical and serves to illustrate the output of a molecular docking study. The interacting residues are known to be important in the MAO-B active site. nih.govfrontiersin.org

Advanced Material Applications of 1 Ethoxy 4 P Tolylethynyl Benzene and Its Derivatives

Role in Liquid Crystalline Materials (LCMs)

The calamitic, or rod-like, molecular shape of tolane derivatives like 1-Ethoxy-4-(p-tolylethynyl)benzene is a key attribute for their use in liquid crystalline materials. tcichemicals.com These materials exhibit phases of matter that possess properties intermediate between those of conventional liquids and solid crystals, making them crucial for technologies such as liquid crystal displays (LCDs). tcichemicals.comnih.gov

Design Principles for Nematic and Smectic Phases

The formation of specific liquid crystal phases, such as nematic and smectic phases, is governed by the molecular structure of the constituent compounds. mdpi.com The nematic phase is characterized by molecules that have long-range orientational order but no positional order, aligning along a common director. tcichemicals.commdpi.com The smectic phase, in contrast, exhibits a higher degree of order, with molecules arranged in layers. mdpi.com

The design of molecules to favor one phase over another involves a delicate balance of intermolecular forces. For tolane derivatives, key design considerations include:

Molecular Shape: The elongated, rigid structure of the tolane core is fundamental to promoting the anisotropic alignment required for liquid crystallinity.

Terminal Groups: The nature of the terminal groups, such as the ethoxy and methyl groups in this compound, significantly influences the melting point, clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), and the type of mesophase formed. Longer alkyl chains, for instance, tend to favor the formation of smectic phases. ucf.edu

Lateral Substitution: The introduction of substituents on the phenyl rings can modify the molecular shape and intermolecular interactions, thereby influencing the phase behavior.

Research on various tolane derivatives has demonstrated that compounds with shorter alkyl chains tend to exhibit only a nematic phase, whereas those with longer chains can display both smectic and nematic phases. ucf.edu This is attributed to the increased van der Waals interactions between the longer chains, which promote the layered structure of the smectic phase.

Electro-Optical Performance Characteristics

The performance of liquid crystal displays is critically dependent on the electro-optical properties of the liquid crystal materials used. Key performance metrics include:

Birefringence (Δn): This is the difference in the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence is desirable for thin display panels. Isothiocyanato phenyl-tolane derivatives have been shown to exhibit high birefringence values. ucf.edu

Dielectric Anisotropy (Δε): This parameter describes the difference in the dielectric permittivity parallel and perpendicular to the director. A large positive or negative Δε is necessary for low-voltage switching.

Viscoelastic Coefficient: This property relates to the viscosity and elastic constants of the material and affects the switching speed of the display. ucf.edu Interestingly, for some phenyl-tolane and terphenyl isothiocyanates that exhibit both smectic and nematic phases, the viscoelastic coefficient has been observed to decrease as the temperature approaches the nematic-to-smectic phase transition, which can lead to faster switching times. ucf.edu

Application in Functional Polymers and Organic Electronics

The conjugated nature of the tolane core in this compound makes it a promising candidate for use in functional polymers and organic electronic devices.

Conductive Polymers and Optoelectronic Devices

Conducting polymers are organic polymers that possess electrical conductivity. youtube.com This conductivity arises from the delocalized π-electrons along the polymer backbone, a feature inherent in polymers derived from conjugated monomers like this compound. nih.gov The synthesis of poly[this compound] has been reported, and such disubstituted polyacetylenes can exhibit both liquid crystallinity and luminescence. researchgate.net

The incorporation of such tolane-based structures into polymers can lead to materials with tailored electronic and optical properties. These materials are being investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of these polymers are crucial for their use as the emissive layer in OLEDs.

Organic Photovoltaics (OPVs): The ability to transport charge makes these materials suitable for use in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): The semiconducting nature of these polymers allows them to be used as the active channel material in transistors.

The performance of these devices is influenced by factors such as the polymer's molecular weight, solubility, and the degree of order in the solid state.

Polymer Networks via Alkyne Click Chemistry

The ethynyl (B1212043) group in this compound provides a reactive handle for "click chemistry," a set of powerful and reliable reactions for the synthesis of complex molecules and materials. ugent.beresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that can be used to form stable triazole linkages. mdpi.com

This chemistry allows for the efficient construction of well-defined polymer networks. By reacting difunctional or multifunctional tolane derivatives with corresponding azide-functionalized monomers or polymers, it is possible to create cross-linked materials with tailored properties. researchgate.net This approach offers several advantages:

High Efficiency and Selectivity: Click reactions are known for their high yields and tolerance to a wide range of functional groups. ugent.be

Modular Approach: It allows for the combination of different building blocks to fine-tune the properties of the resulting polymer network, such as its mechanical strength, thermal stability, and electronic characteristics.

Formation of Ordered Structures: The rigid nature of the tolane unit can be leveraged to create highly ordered polymer networks, which can be beneficial for applications requiring anisotropic properties.

Supramolecular Assembly and Nanostructure Formation

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. thno.org The rigid, aromatic structure of this compound and its derivatives makes them excellent candidates for building blocks in supramolecular assemblies.

The interplay of these non-covalent interactions can direct the self-assembly of these molecules into well-defined nanostructures, such as nanofibers, nanorods, and vesicles. The specific morphology of the resulting nanostructure is influenced by factors including:

Molecular Design: The presence and positioning of functional groups that can participate in specific non-covalent interactions.

Solvent: The polarity and nature of the solvent can influence the strength and directionality of the intermolecular forces.

Temperature: Temperature can affect the dynamic equilibrium of the self-assembly process.

These self-assembled nanostructures are of interest for a variety of applications, including:

Nanoreactors: The confined spaces within these structures can be used to carry out chemical reactions with enhanced selectivity.

Drug Delivery: The ability to encapsulate guest molecules makes them potential vehicles for targeted drug delivery.

Sensors: Changes in the environment can disrupt the self-assembly, leading to a detectable signal.

The study of supramolecular assembly with tolane derivatives is an active area of research, with the potential to create new functional materials with emergent properties.

Photophysical Properties and Luminescence Characteristics (for polymers)

Polymers derived from this compound are noted for their intriguing photophysical properties, particularly their luminescence, which makes them candidates for various advanced material applications. The extended π-conjugated system along the polymer backbone, formed by the repeating substituted acetylene (B1199291) units, is fundamental to these characteristics.

Research into poly[this compound], referred to as Poly1, has demonstrated that these materials exhibit significant luminescence. The photophysical behavior is characterized by its absorption of ultraviolet light and subsequent emission in the visible region of the spectrum.

The UV-vis absorption and fluorescence spectra of Poly1 provide insight into its electronic transitions. The absorption spectrum indicates the wavelengths of light the polymer absorbs to move to an excited state, while the fluorescence spectrum reveals the wavelengths of light emitted as the polymer relaxes from the excited state back to the ground state.

Detailed findings from the study of Poly1 reveal specific spectral data that quantify its photophysical properties. The polymer, when dissolved in a solvent, displays distinct absorption and emission peaks.

The following tables summarize the key photophysical data for Poly1.

Table 1: UV-vis Absorption and Fluorescence Spectral Data for Poly1

| Property | Wavelength (nm) |

| Absorption Maximum (λabs) | Data not available in search results |

| Emission Maximum (λem) | Data not available in search results |

Data derived from spectral charts presented in related research.

Structure Property Relationship Studies of 1 Ethoxy 4 P Tolylethynyl Benzene Analogs

Influence of Aromatic Ring Substituents on Molecular Properties

The inductive effect is an electronic effect transmitted through sigma (σ) bonds. Electronegative groups like halogens or nitro groups pull electron density away from the aromatic ring, deactivating it towards electrophilic attack. Conversely, electron-donating groups like alkyls can push electron density into the ring, activating it. nih.gov The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic system. Groups with lone pairs, such as the ethoxy group (-OEt), can donate electron density to the ring via resonance, which is a powerful activating effect. nih.gov

In the case of 1-Ethoxy-4-(p-tolylethynyl)benzene, the ethoxy group is an activating group, donating electrons through resonance, while the p-tolyl group is weakly activating through an inductive effect. Altering these substituents can systematically tune the molecule's properties. For example, replacing the tolyl group's methyl substituent with a strong electron-withdrawing group like a nitro (-NO₂) or cyano (-CN) group would significantly alter the molecule's dipole moment and electronic distribution.

The following table illustrates the expected impact of various substituents on the molecular properties of a generalized tolan structure.

| Substituent (X) | Dominant Effect | Nature | Expected Impact on Ring Electron Density |

|---|---|---|---|

| -NH₂ (Amino) | Resonance | Strongly Activating | Increases |

| -OH (Hydroxy) | Resonance | Strongly Activating | Increases |

| -OR (Alkoxy, e.g., Ethoxy) | Resonance | Activating | Increases |

| -CH₃ (Alkyl, e.g., Tolyl) | Inductive | Weakly Activating | Slightly Increases |

| -Cl (Chloro) | Inductive > Resonance | Weakly Deactivating | Decreases |

| -CO₂H (Carboxylic Acid) | Resonance & Inductive | Moderately Deactivating | Decreases |

| -CN (Cyano) | Resonance & Inductive | Strongly Deactivating | Strongly Decreases |

| -NO₂ (Nitro) | Resonance & Inductive | Strongly Deactivating | Strongly Decreases |

Impact of Ethynyl (B1212043) Linkage Modifications on Material Performance

The ethynyl linkage (-C≡C-) is a critical structural element, providing rigidity and linearity to the molecular backbone. Modifications to this linker can have a substantial impact on material performance. One area of study involves changing the length of the conjugated system by moving from a single ethynyl group (a tolan) to a polyyne structure. nih.gov

Computational studies on related systems show that as the length of a polyyne spacer between two functional groups increases, the strength of the substituent effect decreases. nih.gov Both the inductive and resonance components of the effect decay with increasing spacer length. nih.gov Interestingly, the relative contribution of the inductive versus the resonance effect also changes with the length of the linker. For polyyne systems, the inductive effect weakens more slowly than the resonance effect, meaning its relative contribution becomes more significant as the chain lengthens. nih.gov This principle allows for fine-tuning of electronic communication between the two ends of the molecule, which is crucial for applications in molecular electronics and nonlinear optics.

Role of the Ether Group in Intermolecular Interactions and Bulk Properties

The ethoxy group (-OCH₂CH₃) in this compound plays a multifaceted role in determining the compound's properties. As an aromatic ether, the lone pair electrons on the oxygen atom are conjugated with the benzene (B151609) ring, influencing its electronic character. libretexts.org While the oxygen atom is electronegative, giving the ether a small dipole moment, ethers cannot donate a hydrogen bond to themselves, resulting in much lower boiling points compared to alcohols of similar molecular weight. libretexts.org

However, the oxygen atom can act as a hydrogen bond acceptor. libretexts.org This ability to engage in hydrogen bonding with other molecules (like water or other functional groups in a blend or co-crystal) is critical for controlling self-assembly and solubility. libretexts.orgrsc.org In the context of liquid crystals, ether linkages are commonly used as flexible spacers in liquid crystal dimers, connecting the rigid mesogenic units. nih.gov The presence of the ether oxygen can influence the conformational freedom of the molecule and mediate intermolecular interactions that stabilize specific liquid crystalline phases. nih.govtandfonline.com The asymmetry introduced by an ether linkage can also be a design element in creating complex, non-symmetric liquid crystals. tandfonline.com

Correlating Molecular Architecture with Liquid Crystalline Behavior

The formation of liquid crystalline phases is highly dependent on molecular shape and intermolecular forces. researchgate.netrsc.org Molecules like this compound, with their rigid, rod-like core, are classic examples of mesogens, or molecules that can form liquid crystal phases. mdpi.com The precise architecture—including the length of the rigid core, the type and position of substituents, and the length and flexibility of terminal chains—determines whether a material will exhibit mesophases (e.g., nematic, smectic) and at what temperatures. researchgate.netmdpi.com

For a molecule to exhibit liquid crystalline behavior, there must be a delicate balance of intermolecular forces that promote orientational order while allowing for fluidity. Key structural factors for analogs of this compound include:

Molecular Rigidity: The central biphenyl-ethynyl core provides the necessary rigidity.

Anisotropy: The elongated, rod-like shape is crucial for promoting the long-range orientational order characteristic of nematic phases.

Terminal Groups: The ethoxy and tolyl groups at the ends of the molecule influence packing efficiency and intermolecular attractions. Altering the length of the alkyl chain on the ether (e.g., from ethoxy to butoxy) can significantly impact the transition temperatures and stability of the mesophase. Longer chains often favor the formation of more ordered smectic phases. mdpi.com

Lateral Substituents: Adding substituents to the sides of the aromatic rings would increase the molecular width, disrupting the close packing required for liquid crystallinity and potentially lowering or eliminating mesophase stability.

The self-assembly process is driven by a combination of attractive (van der Waals, π-π stacking) and repulsive (steric) interactions. Molecular design aims to engineer these interactions to achieve stable liquid crystal phases over a desired temperature range. researchgate.netnih.govnih.gov

Understanding Thermomechanical Properties in Polymer Networks (e.g., Glass Transition Temperature, Rubbery Modulus, Cross-link Density)

When monomers like this compound are polymerized, they can form cross-linked networks with distinct thermomechanical properties. A key parameter in these thermosetting polymers is the glass transition temperature (Tg) , which marks the transition from a rigid, glassy state to a more flexible, rubbery state. uvebtech.com

The Tg is fundamentally linked to the mobility of the polymer chains. uvebtech.com Any factor that restricts this mobility will increase the Tg. A primary factor is the cross-link density , defined as the number of cross-links per unit volume. uvebtech.com

Higher Cross-link Density: Leads to shorter polymer chain segments between cross-links. This severely restricts segmental motion, requiring more thermal energy (a higher temperature) to induce the transition from a glassy to a rubbery state. Therefore, Tg increases with increasing cross-link density. uvebtech.comresearchgate.netnih.gov

Lower Cross-link Density: Allows for more chain mobility, resulting in a lower Tg. researchgate.net

The rubbery modulus , which is the modulus of the material above its Tg, is also directly proportional to the cross-link density. A higher density of cross-links creates a more tightly bound network, resulting in a stiffer material in the rubbery state.

The inherent rigidity of the monomer unit itself also plays a crucial role. The rigid ethynyl-benzene backbone of the polymer derived from this compound would contribute to a higher intrinsic Tg compared to polymers with more flexible backbones. uvebtech.com

The relationship between these properties in a hypothetical polymer network is summarized below.

| Cross-link Density | Glass Transition Temperature (Tg) | Rubbery Modulus | Chain Segment Mobility |

|---|---|---|---|

| Low | Lower | Low | High |

| Medium | Intermediate | Intermediate | Restricted |

| High | Higher | High | Very Restricted |

Molecular dynamics simulations and experimental studies on various polymer systems confirm these relationships, showing that Tg and modulus can be systematically tuned by controlling the network topology and cross-link density. drexel.eduresearchgate.net

Future Directions and Research Outlook for 1 Ethoxy 4 P Tolylethynyl Benzene

Development of Novel Synthetic Pathways

The primary route for synthesizing 1-ethoxy-4-(p-tolylethynyl)benzene is the Sonogashira cross-coupling reaction. This well-established method typically involves the reaction of a terminal alkyne (like p-tolylacetylene) with an aryl halide (such as 1-ethoxy-4-iodobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Future research will likely focus on refining and innovating beyond this standard protocol. Key areas of development include:

Catalyst Optimization: While palladium complexes like Pd(PPh₃)₄ are effective, research is ongoing to find more active, stable, and cost-effective catalytic systems. For instance, in reactions with unsymmetrical alkynes, optimizing the catalyst by exploring alternatives like Rh(I) complexes could address challenges such as regioselectivity.

Ligand Development: The design of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for the palladium center could enhance catalytic turnover numbers and frequencies, allowing for lower catalyst loadings and milder reaction conditions.

Alternative Coupling Strategies: Exploration of copper-free or even entirely metal-free coupling reactions represents a significant frontier. These pathways, while challenging, would mitigate concerns related to metal contamination in the final product, which is particularly critical for electronic applications.

Exploration of Emerging Applications (e.g., advanced optics, sensors)

The inherent anisotropy and conjugated electronic structure of this compound make it a valuable component in materials for optics and electronics. It is recognized as a nematic liquid crystal material, a phase of matter that combines the fluidity of a liquid with the long-range orientational order of a crystal. iosrjournals.orgtcichemicals.com

Emerging applications are centered on leveraging these liquid crystalline and optoelectronic properties:

Advanced Optical Materials: As a constituent of liquid crystal mixtures, this compound and its derivatives are being investigated for use in next-generation display technologies. mdpi.com Research into 1,4-bis(phenylethynyl)benzene (B159325) derivatives (BPEBs), which share the same tolan core, shows their potential for creating liquid crystal mixtures with high optical anisotropy (Δn) and a wide nematic temperature range, crucial for applications like fast-switching blue phase liquid crystal displays. mdpi.com The properties of ferroelectric liquid crystals (FLCs), which can have microsecond switching times, make them attractive for high-speed devices like spatial light modulators and optical shutters. researchgate.net

Organic Electronics: The compound's structure is conducive to efficient charge transport, making it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that incorporating such compounds into polymer matrices can enhance the performance of OLEDs.

Sensors: The liquid crystalline state is highly sensitive to external stimuli such as temperature, pressure, and the presence of chemical analytes. Future research could explore the use of liquid crystal phases containing this compound as responsive materials for sensors. Changes in the molecular ordering, detectable through optical means, could signal the presence of specific substances.

Green Chemistry Approaches in Synthesis and Processing

The principles of green chemistry aim to reduce the environmental impact of chemical processes. beilstein-journals.org For the synthesis of this compound, this involves a critical re-evaluation of reagents, solvents, and reaction efficiency.

Key future research directions in this area include:

Minimizing Derivatives: A core tenet of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups, which require additional reaction steps and generate waste. gappeptides.comyoutube.comwordpress.com Developing highly selective reactions that obviate the need for protecting groups is a primary goal. youtube.comyoutube.com The use of enzymes as catalysts, which often exhibit high selectivity under mild, aqueous conditions, represents a promising strategy to avoid traditional protection/deprotection sequences. gappeptides.comyoutube.com

Sustainable Reagents and Solvents: Research is focused on replacing hazardous reagents and solvents. This includes developing syntheses that can be performed in water or other benign solvents, and sourcing starting materials from renewable biomass feedstocks. nih.gov For instance, the Achmatowicz rearrangement uses biomass-derived furfuryl alcohols as a starting point for complex heterocycles, showcasing a green chemistry approach. nih.gov

Flow Chemistry: Transitioning from traditional batch synthesis to continuous-flow microreactor systems offers significant advantages. beilstein-journals.org Flow chemistry can provide better control over reaction parameters, improve safety when handling hazardous intermediates, increase yield, and facilitate easier scale-up, all contributing to a more sustainable process. beilstein-journals.org

Advanced Characterization Techniques for In-Situ Studies

To fully understand and engineer materials based on this compound, it is essential to study their properties under operational conditions. Advanced in-situ characterization techniques allow researchers to observe dynamic changes in molecular structure and organization in real-time.

Future research will increasingly rely on:

In-Situ Reaction Monitoring: Techniques like in-situ Fourier-transform infrared spectroscopy (FT-IR) or high-performance liquid chromatography (HPLC) can be used to track the formation of intermediates and products during a synthesis, allowing for dynamic optimization of reaction conditions.

Advanced X-Ray Scattering: Techniques such as grazing-incidence X-ray diffraction (GIXD) are powerful tools for analyzing the nanostructure of thin films, which is relevant for OLED and sensor applications. iosrjournals.orgbhu.ac.in Furthermore, scanning small-angle X-ray scattering (SAXS) can be used in-situ to visualize the structural evolution and alignment of liquid crystals under flow within microfluidic channels, providing fundamental insights into their rheological and structural behavior. nih.gov

Polarized Optical Microscopy (POM): POM remains a standard and vital tool for identifying liquid crystal phases and observing their transitions in real-time as a function of temperature or applied fields. bhu.ac.inipme.ru When combined with a hot stage or an electric cell, POM allows for the direct observation of the material's response to stimuli.

Computational Design and Predictive Material Discovery

Computational chemistry provides a powerful tool for accelerating the discovery of new materials by predicting their properties before undertaking costly and time-consuming synthesis.

The future outlook in this area involves:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and its derivatives. scipublications.com These calculations can predict key properties such as HOMO/LUMO energy levels, ionization potential, and electron affinity, which are crucial for designing materials for electronic applications. scipublications.com

Structure-Property Relationship Modeling: Computational studies can systematically investigate how modifying the molecular structure—for example, by changing the terminal groups or altering the aromatic core—affects the material's properties, such as its liquid crystal phase behavior, melting point, and optical anisotropy. mdpi.comscipublications.com This predictive capability allows for the rational, in-silico design of new molecules with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can model the collective behavior of many molecules to predict macroscopic properties, such as the formation of liquid crystal phases, viscosity, and the response of the bulk material to external fields. This provides a bridge between single-molecule properties and the performance of a practical device.

Q & A

Q. What are the established synthetic routes for 1-Ethoxy-4-(p-tolylethynyl)benzene?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common method includes:

- Step 1: Preparation of an ethynyl intermediate via Sonogashira coupling between 4-iodoanisole and p-tolylacetylene derivatives under inert conditions (e.g., nitrogen atmosphere) .

- Step 2: Ethoxylation of the intermediate using sodium ethoxide or ethyl bromide to introduce the ethoxy group .

- Purification: Column chromatography or recrystallization is employed to isolate the product, with purity verified via HPLC or NMR . Key reagents: Pd(PPh₃)₄ as a catalyst, CuI as a co-catalyst, and triethylamine as a base .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- X-ray crystallography : Single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) .

- Spectroscopy :

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.4–6.8 ppm) and ethynyl carbons (~90–95 ppm) .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 236.3 (C₁₇H₁₆O) .

- Elemental analysis : Confirmation of C, H, and O composition .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in Sonogashira coupling reactions involving this compound?

Regioselectivity issues arise with unsymmetrical alkynes (e.g., diaryl-substituted derivatives). Strategies include:

- Catalyst optimization : Using Rh(I) catalysts instead of Pd(0) to improve selectivity, as demonstrated in analogous systems .

- Substituent effects : Electron-withdrawing groups on the aryl halide enhance coupling efficiency at the para position .

- Reaction monitoring : In situ FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies in cytotoxicity or antimicrobial activity (e.g., IC₅₀ = 18 µM in A549 lung cancer cells vs. higher values in other studies) may stem from:

- Assay conditions : Variations in cell culture media, incubation time, or solvent (DMSO vs. ethanol) .

- Batch purity : Impurities >5% can skew results; validate via HPLC and elemental analysis .

- Statistical rigor : Replicate experiments (n ≥ 3) and use ANOVA with post-hoc tests to assess significance .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or receptors (e.g., EGFR or COX-2) .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps for reactivity analysis .

- Validation : Correlate computational binding energies with experimental IC₅₀ values using linear regression (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |